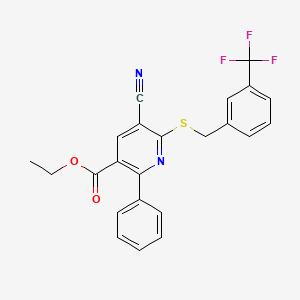

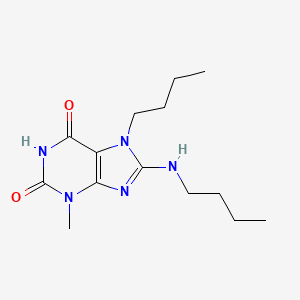

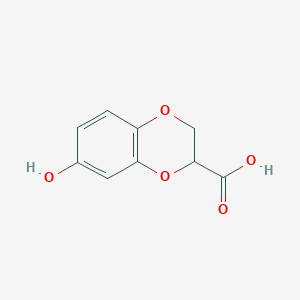

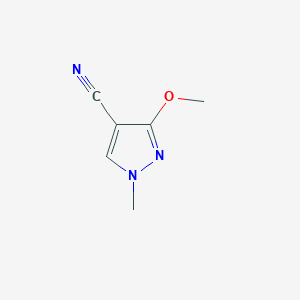

3-Methoxy-1-methylpyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

- Anodic Cyanation : The electrooxidation of 1-methylpyrazole in methanol with sodium cyanide results in the production of various carbonitriles, including derivatives similar to 3-methoxy-1-methylpyrazole-4-carbonitrile. This process demonstrates the compound's potential in electrochemical synthesis and applications (Yoshida, Toyo-oka, & Takeda, 1995).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Pyranopyrazole derivatives, which share structural similarities with this compound, have been investigated as corrosion inhibitors for mild steel. These compounds show significant inhibition efficiency, highlighting the potential of similar carbonitriles in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Biological Applications

- Potential HIV-1 Inhibitors : Triazenopyrazole derivatives, including compounds similar to this compound, have been synthesized and tested for their biological activity. Some of these compounds showed moderate activity against HIV-1, suggesting the potential use of this compound in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Material Science and Chemistry

Synthesis of Novel Compounds : Research has been conducted on synthesizing various pyrazole derivatives, including those structurally related to this compound. These studies provide insights into new methods for producing compounds with potential applications in material science and organic chemistry (McFadden & Huppatz, 1991).

X-ray and Spectroscopic Analysis : The structural and spectral analysis of compounds structurally similar to this compound has been a subject of study. These investigations are crucial for understanding the physical and chemical properties of such compounds, which can be applied in various scientific fields (Jukić, Cetina, Halambek, & Ugarković, 2010).

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a carbon–carbon bond, facilitated by a transition metal catalyst .

Biochemical Pathways

The sm cross-coupling reaction, which pyrazole derivatives are often involved in, plays a significant role in organic synthesis, affecting various biochemical pathways .

Result of Action

Certain pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEPKVGRUYBUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)